5-(3-Oxo-1-propenyl)oxolane-2-one
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Overview
Description
5-(3-Oxo-1-propenyl)oxolane-2-one is a chemical compound with the molecular formula C7H8O3. It is also known by other names such as Butanal, cyclic 1,2-ethanediyl acetal; 2-Propyl-1,3-dioxolane; 2-Propyldioxolane .
Molecular Structure Analysis
The molecular structure of 5-(3-Oxo-1-propenyl)oxolane-2-one can be viewed using Java or Javascript . The molecular weight of this compound is 140.138.Scientific Research Applications
Catalytic Protodeboronation
5-(3-Oxo-1-propenyl)oxolane-2-one: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable in organic synthesis for the creation of complex molecules .
Biological Potential of Indole Derivatives
The compound serves as a precursor in the synthesis of indole derivatives, which exhibit a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them crucial in the development of new pharmaceuticals .
Organic Synthesis
As a building block in organic synthesis, 5-(3-Oxo-1-propenyl)oxolane-2-one contributes to the creation of various borylation approaches. This includes the asymmetric hydroboration reaction, which is pivotal for the synthesis of organoboron compounds used in Suzuki–Miyaura coupling .
Functional Group Transformations
The compound’s boron moiety can be converted into a broad range of functional groups. These transformations are essential in oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Stability Enhancement in Organoboranes
5-(3-Oxo-1-propenyl)oxolane-2-one: aids in overcoming the drawbacks associated with organoboranes, such as their limited air and moisture stability. By introducing more stable boronic ester moieties, it significantly expands the scope of boron chemistry .
Antitubercular Activity
The compound is involved in the preparation of derivatives that have been investigated for their in vitro antitubercular activity. This is particularly relevant for combating Mycobacterium tuberculosis and Mycobacterium bovis, which are responsible for tuberculosis .
Mechanism of Action
Target of Action
Similar compounds such as aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the nitrogen acting as a nucleophile .
Mode of Action
The compound’s mode of action involves a competition between oxygen and nitrogen acting as nucleophiles . The oxygen can react to give the reversible formation of a hemiketal, while the nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds such as 5-oxohexanal have been studied, and it was found that the addition step for 5-oxohexanal is more favorable though similar in rate to that for heptanedione .
properties
IUPAC Name |
(E)-3-(5-oxooxolan-2-yl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-5-1-2-6-3-4-7(9)10-6/h1-2,5-6H,3-4H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDPEFRLGBFRFH-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C=CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC1/C=C/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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